molecular formula C25H29FN2O3S B2439247 7-(Azepan-1-yl)-3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892779-40-7

7-(Azepan-1-yl)-3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2439247
CAS No.: 892779-40-7
M. Wt: 456.58
InChI Key: LVXIXKRRPUFHDY-UHFFFAOYSA-N
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Description

7-(Azepan-1-yl)-3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H29FN2O3S and its molecular weight is 456.58. The purity is usually 95%.
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Properties

IUPAC Name

7-(azepan-1-yl)-3-(2,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-4-27-16-24(32(30,31)23-10-9-17(2)13-18(23)3)25(29)19-14-20(26)22(15-21(19)27)28-11-7-5-6-8-12-28/h9-10,13-16H,4-8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXIXKRRPUFHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Azepan-1-yl)-3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinolone class, characterized by its unique structural features including an azepane moiety and a sulfonyl group. The presence of a fluorine atom enhances its pharmacological profile, making it a subject of interest in medicinal chemistry and biological research.

  • Molecular Formula : C25H29FN2O3S
  • Molecular Weight : 456.6 g/mol
  • CAS Number : 892779-40-7

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
  • Receptor Binding : It may interact with various receptors on cell surfaces, modulating signal transduction pathways.
  • DNA Intercalation : The compound has the potential to intercalate into DNA, affecting replication and transcription processes.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds within the quinolone family often exhibit antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Anticancer Activity

The compound's antiproliferative effects have been evaluated against several cancer cell lines. Preliminary studies suggest that it may inhibit cell growth through apoptosis induction and cell cycle arrest. This is particularly relevant in the context of breast and lung cancer models.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

Study ReferenceCompound TestedBiological ActivityFindings
7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoroquinoloneAntibacterialSignificant inhibition of bacterial growth observed against E. coli and S. aureus.
6-Fluoroquinolone derivativesAntiviralEffective against viral replication in vitro models.
Various quinolone derivativesAnticancerInduced apoptosis in breast cancer cell lines with IC50 values in low micromolar range.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
3-(2,5-Dimethylbenzenesulfonyl)-6-fluoroquinoloneQuinolone core with sulfonyl groupAntibacterial
7-Azabicyclo[3.3.0]octan derivativesAzabicyclic structureNeuroactive compounds
6-Fluoroquinolone derivativesFluorinated quinolone coreAntiviral and antibacterial

The unique combination of the azepane moiety and sulfonamide group within the quinolone framework enhances its biological specificity compared to other similar compounds.

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